![molecular formula C21H18N4O B14167146 2,7-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 578002-58-1](/img/structure/B14167146.png)
2,7-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, antipyretic, antitumor, antiviral, and antimicrobial properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
The synthesis of 2,7-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide involves the condensation of aminopyrazole with formylated active proton compounds. This reaction is typically carried out in the presence of potassium hydrogen sulfate (KHSO₄) in aqueous media, assisted by ultrasound irradiation . This method offers several advantages, such as shorter reaction times, higher yields, milder conditions, and environmental friendliness. The reaction is clean with excellent yields and reduces the use of solvents .
Chemical Reactions Analysis
2,7-Dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The major products formed from these reactions are novel pyrazolo[1,5-a]pyrimidine derivatives, which exhibit significant biological activities .
Scientific Research Applications
2,7-Dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications. It has been studied for its potential as an antimicrobial, anticancer, antitubercular, and enzyme inhibitor . The compound has shown promising results in inhibiting the growth of various cancer cell lines, including HepG-2, MCF-7, and Hela . Additionally, it has been evaluated for its antibacterial and antifungal activities .
Mechanism of Action
The mechanism of action of 2,7-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide involves the inhibition of specific enzymes and molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, molecular docking studies have revealed that the compound interacts with the active sites of various enzymes, further elucidating its mechanism of action .
Comparison with Similar Compounds
2,7-Dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds also exhibit significant biological activities, including anticancer and enzyme inhibitory properties . this compound is unique due to its specific structure and the presence of the carboxamide group, which enhances its biological activity and selectivity .
Properties
CAS No. |
578002-58-1 |
|---|---|
Molecular Formula |
C21H18N4O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2,7-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C21H18N4O/c1-14-19(16-9-5-3-6-10-16)20-22-13-18(15(2)25(20)24-14)21(26)23-17-11-7-4-8-12-17/h3-13H,1-2H3,(H,23,26) |
InChI Key |
PDHSYNHJTRLCHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(3-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14167068.png)
![(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B14167069.png)

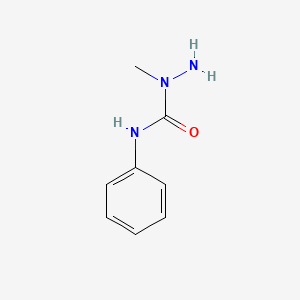
![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-thioxothiazolidin-2-one](/img/structure/B14167092.png)
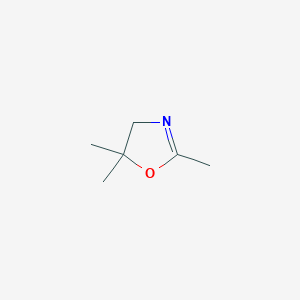
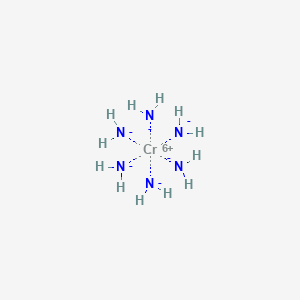
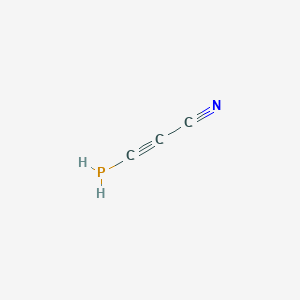
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-, methyl ester](/img/structure/B14167138.png)

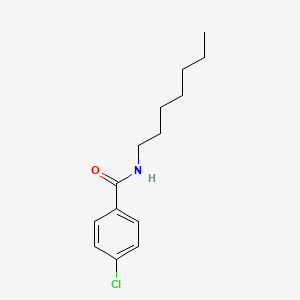
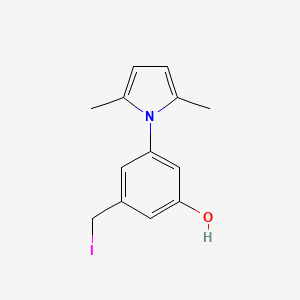
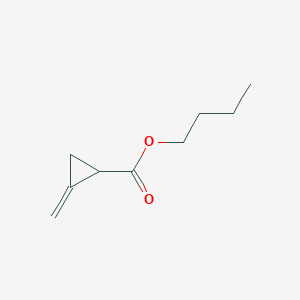
![N-(12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14167164.png)
